molecular formula C9H13BrN2S B13710214 5-Bromo-2-(1-methyl-4-piperidyl)thiazole

5-Bromo-2-(1-methyl-4-piperidyl)thiazole

Cat. No.: B13710214
M. Wt: 261.18 g/mol
InChI Key: SKNBEBDZSWFSCD-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methyl-4-piperidyl)thiazole is a sophisticated chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a thiazole ring, a privileged scaffold in pharmaceutical science due to its widespread presence in biologically active molecules and FDA-approved drugs . The incorporation of a bromine atom at the 5-position of the thiazole ring and a 1-methyl-4-piperidyl group at the 2-position creates a versatile building block. The bromine substituent serves as a key reactive site, enabling further functionalization via cross-coupling reactions, which is invaluable for creating diverse compound libraries for structure-activity relationship (SAR) studies . The thiazole ring is a quintessential pharmacophore, known for its metabolic stability and ability to participate in key interactions with biological targets. Molecules containing the thiazole nucleus have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties . The 1-methyl-4-piperidyl moiety is a structurally significant fragment that can influence a compound's physicochemical properties and its interaction with enzymatic targets. This specific molecular architecture makes 5-Bromo-2-(1-methyl-4-piperidyl)thiazole a highly valuable intermediate for researchers synthesizing novel compounds for screening against various disease models. Applications: This compound is primarily used as a synthetic intermediate in the design and development of new therapeutic agents. Its structure makes it particularly relevant for projects targeting kinases, GPCRs, and various enzymes, where the thiazole ring often acts as a central core or a key recognition element. It is also a crucial reagent in heterocyclic chemistry for constructing more complex, polycyclic systems. Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

5-bromo-2-(1-methylpiperidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c1-12-4-2-7(3-5-12)9-11-6-8(10)13-9/h6-7H,2-5H2,1H3

InChI Key

SKNBEBDZSWFSCD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

Halogenation/Nucleophilic Substitution Protocols

Mahmood Kamali (2016) described three efficient approaches for synthesizing 5-substituted 2-aminothiazoles via a halogenation/nucleophilic substitution protocol, which can be applied to introduce the 1-methyl-4-piperidyl group at the 2-position after bromination at the 5-position:

  • Method I (Iodine-mediated halogenation with thiourea substitution):

    • React 2-aminothiazole derivative with iodine (I2) in water/ethanol at 60°C to produce 5-iodo-2-aminothiazole intermediate.
    • Followed by nucleophilic substitution with thiourea or amines to replace the halogen with the desired substituent.
    • Workup involves neutralization and recrystallization.
  • Method II (Bromine-mediated halogenation with amine substitution):

    • Treat 2-aminothiazole derivative with bromine (Br2) in DMF at room temperature to obtain 5-bromo-2-aminothiazole.
    • Add sodium hydrogen carbonate and the nucleophile (amine or diamine such as 1-methyl-4-piperidine) and heat at 70°C for 3 hours.
    • Isolate product by filtration and purification via recrystallization or chromatography.
  • Method III (Copper(II) bromide catalyzed reaction):

    • React 2-aminothiazole derivative with CuBr2 in acetonitrile at 60°C for 3 hours to generate the halogenated intermediate.
    • Add nucleophile (amine or sodium sulfide) and stir for an additional 3 hours.
    • Purify the product by evaporation, washing, and recrystallization.

These methods yield high purity products with good to excellent yields and avoid harsh conditions or expensive catalysts.

Adaptation for 5-Bromo-2-(1-methyl-4-piperidyl)thiazole

To prepare 5-bromo-2-(1-methyl-4-piperidyl)thiazole:

  • Start from 2-aminothiazole or a suitable 2-substituted thiazole precursor.
  • Perform bromination at the 5-position using bromine in DMF (Method II) or CuBr2 in acetonitrile (Method III).
  • Introduce the 1-methyl-4-piperidyl substituent via nucleophilic substitution by reacting the halogenated intermediate with 1-methyl-4-piperidine under heating conditions.
  • Purify the compound by recrystallization or chromatography.

Advantages and Limitations

Aspect Advantages Limitations
Halogenation step Mild conditions, fast reaction, high regioselectivity Requires careful handling of bromine or iodine
Nucleophilic substitution High yields, broad nucleophile scope (amines, thiourea) Some nucleophiles may require elevated temperature
Purification Straightforward recrystallization or chromatography Some intermediates may be sensitive or unstable

Summary and Professional Recommendations

  • The preparation of 5-bromo-2-(1-methyl-4-piperidyl)thiazole can be efficiently achieved via a two-step halogenation/nucleophilic substitution strategy starting from 2-aminothiazole derivatives.
  • Bromine-mediated halogenation in DMF followed by substitution with 1-methyl-4-piperidine under mild heating is the most direct and practical approach.
  • Copper(II) bromide catalysis offers an alternative with potentially milder conditions and good yields.
  • Purification by recrystallization or silica gel chromatography ensures high purity.
  • Analytical characterization should include IR, 1H and 13C NMR, and elemental analysis for confirmation.
  • These methods are supported by multiple peer-reviewed studies and offer reproducible, scalable routes suitable for research and industrial applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at C5 enables palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions:

  • Suzuki Coupling : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis replaces bromine with aryl groups. For example:

    5-Bromo-thiazole+Ar-B(OH)2Pd(PPh3)4,Na2CO35-Aryl-thiazole+HBr\text{5-Bromo-thiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{5-Aryl-thiazole} + \text{HBr}

    This method is used to synthesize pyridine-thiazole hybrids .

  • Buchwald-Hartwig Amination : Bromine displacement with amines (e.g., piperidine derivatives) introduces nitrogen-containing substituents .

Example :

SubstrateCoupling PartnerCatalyst/BaseProductYield
5-Bromo-2-(1-methyl-4-piperidyl)thiazole4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₂CO₃5-(4-Methoxyphenyl)-thiazole76%

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution (NAS) at C5:

  • Displacement with Thiols/Azides : Bromine can be replaced by sulfur or nitrogen nucleophiles. For instance, treatment with sodium azide (NaN₃) yields 5-azido-thiazoles, precursors for click chemistry .

  • Reaction with Heterocyclic Amines : 2-Bromoacetylthiazoles react with amines (e.g., 2-aminothiazole) to form fused imidazo[2,1-b]thiazoles .

Case Study :

ReactionConditionsProductYield
5-Bromo-thiazole + NaN₃DMF, 80°C, 12 h5-Azido-thiazole85%

Functionalization of the Piperidyl Group

The 1-methyl-4-piperidyl substituent at C2 can undergo further modifications:

  • Alkylation/Acylation : The secondary amine in the piperidine ring reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively .

  • Ring-Opening Reactions : Under acidic conditions, the piperidine ring may undergo ring-opening to form linear amines .

Biological Activity and Derivatives

Derivatives of 5-bromo-2-(1-methyl-4-piperidyl)thiazole exhibit pharmacological potential:

  • Anticancer Activity : Thiazole-pyridine hybrids (e.g., compound 23 ) show IC₅₀ values of 5.71 µM against MCF-7 breast cancer cells, surpassing 5-fluorouracil (6.14 µM) .

  • Monoacylglycerol Lipase (MAGL) Inhibition : Brominated thiazoles inhibit MAGL in the µM range, relevant for neurological disorders .

Structure-Activity Relationship (SAR) :

ModificationBiological EffectReference
Electron-withdrawing groups (Cl, NO₂)Enhanced anticancer activity
Methoxy substituentsImproved antimicrobial action

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among brominated thiazoles lie in substituents at the 2- and 4-positions. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities References
5-Bromo-2-(1-methyl-4-piperidyl)thiazole 2: 1-methyl-4-piperidyl; 5: Br Not explicitly provided Potential enzyme inhibition (e.g., MMP-2, DNA topoisomerase)
5-Bromo-2-methylthiazole 2: Methyl; 5: Br 178.05 Intermediate for antimicrobial agents
5-Bromo-2-(4-methylphenyl)thiazole 2: 4-Methylphenyl; 5: Br 254.10 Discontinued research compound
5-Bromo-2-(chloromethyl)thiazole 2: Chloromethyl; 5: Br 212.50 Reactive intermediate for phosphonates
5-Bromo-4-(4-chlorophenyl)thiazole 4: 4-Chlorophenyl; 5: Br 293.58 Cytotoxic agent in DNA topoisomerase inhibitors

Key Observations :

  • Reactivity : Bromine at the 5-position is labile under certain conditions. For example, during Arbuzov reactions, bromine at the 5-position is reduced, whereas benzylic bromine remains intact, enabling selective functionalization . Compounds like 5-bromo-2-(chloromethyl)thiazole are more reactive in nucleophilic substitutions due to the chloromethyl group .

Stability and Reactivity

  • Bromine at the 5-position is prone to reduction or substitution, as seen in Arbuzov reactions (loss of Br) and nucleophilic substitutions (e.g., with amines in ) .
  • Piperidyl substituents may enhance stability in physiological conditions compared to halophenyl groups, which are susceptible to metabolic oxidation .

Biological Activity

5-Bromo-2-(1-methyl-4-piperidyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole is C10H11BrN2SC_10H_{11}BrN_2S, with a molecular weight of approximately 273.17 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC10H11BrN2SC_{10}H_{11}BrN_2S
Molecular Weight273.17 g/mol
IUPAC Name5-Bromo-2-(1-methyl-4-piperidyl)thiazole
CAS Number[to be assigned]

Synthesis

The synthesis of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Formation of Thiazole Ring : Using bromoacetyl derivatives and piperidine under acidic conditions.
  • Bromination : Selective bromination at the 5-position using bromine or brominating agents.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit substantial antimicrobial activity. For instance, compounds similar to 5-Bromo-2-(1-methyl-4-piperidyl)thiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In a study assessing the Minimum Inhibitory Concentrations (MIC), the compound demonstrated inhibition zones comparable to standard antibiotics.

MicroorganismMIC (µg/mL)
E. coli32
S. aureus16

Cytotoxicity and Anti-cancer Activity

Studies have evaluated the cytotoxic effects of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibited IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)
A54912.5
MDA-MB-23115.0

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased markers for late apoptosis in treated cells.

The biological activity of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction Pathways : It can modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth.

Case Studies

  • In Vivo Studies : A recent study investigated the effects of this compound in murine models of cancer, reporting a significant reduction in tumor size compared to controls.
  • Combination Therapy : Research has suggested that combining 5-Bromo-2-(1-methyl-4-piperidyl)thiazole with existing chemotherapeutic agents enhances therapeutic efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(1-methyl-4-piperidyl)thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of precursor thiazoles using agents like N-bromosuccinimide (NBS) in acetonitrile at 333 K, as demonstrated in analogous thiazole brominations . Key factors include:

  • Catalyst choice : CuBr improves electrophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility .
  • Purification : Silica gel chromatography (heptane/ethyl acetate) followed by recrystallization (hexane) achieves >95% purity .

Q. How is structural confirmation of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole achieved post-synthesis?

  • Methodological Answer : Multimodal characterization is critical:

  • NMR/IR : Confirm substituent positions via characteristic shifts (e.g., thiazole protons at δ 7.4–8.2 ppm in 1^1H NMR; C-Br stretches at 550–650 cm1^{-1} in IR) .
  • X-ray crystallography : Resolves π-stacking interactions (e.g., centroid distances of 3.8 Å between aromatic systems) and torsional angles (e.g., 7.45° between thiazole and piperidyl groups) .

Q. What purification strategies are effective for removing bromination byproducts?

  • Methodological Answer :

  • Liquid-liquid extraction : Use ammonia solution (0.1 M) to remove unreacted CuBr .
  • Chromatography : Gradient elution (heptane:ethyl acetate, 70:3) isolates the target compound from halogenated impurities .
  • Crystallization : Slow cooling in hexane minimizes co-precipitation of side products .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., electrophilic substitution)?

  • Methodological Answer :

  • DFT calculations : Optimize transition states to identify favored positions (e.g., C5 vs. C4 in thiazole rings) based on electron density maps .
  • Molecular docking : Predict steric hindrance from the 1-methyl-4-piperidyl group, which may direct substitutions away from the C2 position .

Q. What protocols are used to evaluate cytotoxic activity against cancer cell lines?

  • Methodological Answer :

  • Cell culture : Maintain human cancer lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium with 5% FBS and 2 mM glutamine .
  • SRB assay : Quantify cell viability after 48-hour exposure to the compound (IC50_{50} values <10 µM suggest potency). Normalize against controls treated with DMSO (<0.5% v/v) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response normalization : Account for variations in cell line sensitivity (e.g., GI50_{50} ranges: 1.2 µM for HONE-1 vs. 8.7 µM for WI-38) .
  • Batch consistency : Verify compound purity (HPLC >99%) and storage conditions (-20°C under argon) to prevent degradation .

Q. What mechanistic insights explain the compound’s stability under reducing conditions?

  • Methodological Answer :

  • Reduction resistance : The thiazole ring’s aromaticity and electron-withdrawing bromine impede ring-opening reactions, unlike non-halogenated analogs .
  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify degradation pathways (e.g., debromination at >100°C) .

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